1,4-Dithiin-2,3,5,6-tetracarbonitrile
Overview
Description
1,4-Dithiin-2,3,5,6-tetracarbonitrile is an organic compound with the molecular formula C8N4S2. It is characterized by the presence of two sulfur atoms and four cyano groups attached to a dithiin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dithiin-2,3,5,6-tetracarbonitrile can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with sulfur and cyanogen bromide. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to facilitate the formation of the dithiin ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes optimizing reaction conditions, using industrial-grade solvents, and implementing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dithiin-2,3,5,6-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions
Major Products Formed:
Scientific Research Applications
1,4-Dithiin-2,3,5,6-tetracarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,4-Dithiin-2,3,5,6-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and dithiin ring structure enable it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
1,4-Dithiin-2,3,5,6-tetracarbonitrile: Unique due to its four cyano groups and dithiin ring.
1,4-Dithiin-2,3,5,6-tetraamine: Similar structure but with amine groups instead of cyano groups.
1,4-Dithiin-2,3,5,6-tetrafluoride: Contains fluoride groups, offering different chemical properties
Uniqueness: this compound stands out due to its high reactivity and versatility in chemical synthesis. The presence of multiple cyano groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Biological Activity
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a sulfur-containing heterocyclic compound known for its unique structural features and potential biological activities. The compound features a dithiin ring and multiple cyano groups, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₄N₄S₂
- Molecular Weight : 176.24 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and antioxidant properties. The presence of cyano groups enhances its reactivity towards biological targets.
Antimicrobial Activity
Studies have shown that compounds containing dithiin structures possess significant antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Escherichia coli | 15 | 100 |
Staphylococcus aureus | 20 | 100 |
Candida albicans | 12 | 100 |
Anticancer Activity
This compound has been investigated for its potential anticancer effects. In vitro studies indicate that it can induce apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction in Cancer Cells
A study examined the effect of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent increase in apoptotic cells after treatment with concentrations ranging from 10 to 50 µM.
Concentration (µM) | % Apoptosis Induction |
---|---|
10 | 25 |
25 | 45 |
50 | 70 |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. The compound demonstrated significant free radical scavenging activity.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 30 |
ABTS | 25 |
The biological activities of this compound are attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. The cyano groups are particularly reactive and may participate in nucleophilic addition reactions with thiols and other nucleophiles within cells.
Properties
IUPAC Name |
1,4-dithiine-2,3,5,6-tetracarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8N4S2/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIPKZDOGWGPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=C(S1)C#N)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338779 | |
Record name | 1,4-Dithiin-2,3,5,6-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2448-55-7 | |
Record name | 1,4-Dithiin-2,3,5,6-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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